molecular formula C5H4Cl3N3O B155509 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 131758-17-3

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No.: B155509
CAS No.: 131758-17-3
M. Wt: 228.46 g/mol
InChI Key: BVVCMIMLIPJZEB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is an organic compound with the molecular formula C5H4Cl3N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trichloromethyl group and a triazole ring, which contribute to its unique chemical properties.

Scientific Research Applications

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of applications in scientific research:

Future Directions

The future directions for “2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the broad range of activities exhibited by 1,2,4-triazoles, they could be important in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 1-methyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine. The process involves the slow addition of trichloroacetyl chloride to a solution of 1-methyl-1H-1,2,4-triazole in dichloromethane, followed by stirring at room temperature for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with imidazole rings. This uniqueness makes it valuable in specific applications where the triazole ring’s properties are advantageous .

Properties

IUPAC Name

2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCMIMLIPJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564242
Record name 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131758-17-3
Record name 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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